molecular formula C18H18FNO4 B2641492 [2-(4-Ethoxyanilino)-2-oxoethyl] 2-(3-fluorophenyl)acetate CAS No. 1794987-89-5

[2-(4-Ethoxyanilino)-2-oxoethyl] 2-(3-fluorophenyl)acetate

Cat. No.: B2641492
CAS No.: 1794987-89-5
M. Wt: 331.343
InChI Key: XDKGTIVWCPCUEX-UHFFFAOYSA-N
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Description

[2-(4-Ethoxyanilino)-2-oxoethyl] 2-(3-fluorophenyl)acetate: is an organic compound that features both an ethoxyaniline and a fluorophenyl acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(4-Ethoxyanilino)-2-oxoethyl] 2-(3-fluorophenyl)acetate typically involves the following steps:

    Formation of the Ethoxyaniline Intermediate: This can be achieved by reacting 4-ethoxyaniline with an appropriate acylating agent under controlled conditions.

    Coupling with Fluorophenyl Acetate: The ethoxyaniline intermediate is then coupled with 2-(3-fluorophenyl)acetic acid or its derivatives using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound would involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

[2-(4-Ethoxyanilino)-2-oxoethyl] 2-(3-fluorophenyl)acetate: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ethoxyaniline moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted aniline derivatives.

Scientific Research Applications

[2-(4-Ethoxyanilino)-2-oxoethyl] 2-(3-fluorophenyl)acetate: has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the synthesis of drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [2-(4-Ethoxyanilino)-2-oxoethyl] 2-(3-fluorophenyl)acetate involves its interaction with specific molecular targets. The ethoxyaniline moiety can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The fluorophenyl acetate group may enhance the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

[2-(4-Ethoxyanilino)-2-oxoethyl] 2-(3-fluorophenyl)acetate: can be compared with similar compounds such as:

    [2-(4-Methoxyanilino)-2-oxoethyl] 2-(3-fluorophenyl)acetate: Similar structure but with a methoxy group instead of an ethoxy group.

    [2-(4-Chloroanilino)-2-oxoethyl] 2-(3-fluorophenyl)acetate: Contains a chloro group instead of an ethoxy group.

The uniqueness of This compound lies in its specific functional groups, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

[2-(4-ethoxyanilino)-2-oxoethyl] 2-(3-fluorophenyl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FNO4/c1-2-23-16-8-6-15(7-9-16)20-17(21)12-24-18(22)11-13-4-3-5-14(19)10-13/h3-10H,2,11-12H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDKGTIVWCPCUEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)COC(=O)CC2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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